molecular formula C10H12N4OS B2404620 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 893727-09-8

4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2404620
CAS No.: 893727-09-8
M. Wt: 236.29
InChI Key: JZCWAOWIAKOXNR-UHFFFAOYSA-N
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Description

4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of an acid catalyst to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Disulfides: from oxidation.

    Reduced triazole derivatives: from reduction.

    Substituted triazoles: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Comparison: Compared to its analogs, 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The ethoxy group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-4-7(6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCWAOWIAKOXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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